4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2549052-10-8
VCID: VC11810096
InChI: InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline

CAS No.: 2549052-10-8

VCID: VC11810096

Molecular Formula: C19H19N5

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline - 2549052-10-8

Description

The compound 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a complex organic molecule characterized by its unique structural features, which include a quinazoline ring linked to an octahydropyrrolo[3,4-b]pyrrole moiety and a pyridinyl group. This combination of functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry and drug development.

Synthesis and Potential Applications

The synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline likely involves multi-step organic synthesis techniques. Given its structural complexity and the presence of bioactive moieties, this compound could have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Biological Activity and Research Findings

While specific biological activity data for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline are not readily available, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, quinazoline derivatives are known for their anticancer and antiviral properties, while octahydropyrrolo[3,4-b]pyrrole-based compounds may interact with histamine receptors, influencing allergic reactions and neurotransmission.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide2548991-63-3Contains a methylphenyl groupPotential CNS activity
5-(Pyridin-4-yl)pyrimidine-2,4-diamine13676536Exhibits antitumor activityAnticancer properties
Octahydropyrrolo[3,4-b]pyrrole11815320Basic framework for derivativesPrecursor in synthesis

Future Research Directions

Further research on 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline should focus on its interaction with biological targets, such as histamine receptors or other enzymes involved in disease pathways. Molecular modeling techniques, like CoMFA and CoMSIA, could be employed to predict its biological activity and guide the design of analogs with improved potency or selectivity .

CAS No. 2549052-10-8
Product Name 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
Molecular Formula C19H19N5
Molecular Weight 317.4 g/mol
IUPAC Name 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline
Standard InChI InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2
Standard InChIKey CTPAVHZJYVPEPI-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
PubChem Compound 154582858
Last Modified Nov 23 2023

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